6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
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Overview
Description
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a fused pyrrole and pyrimidine ring system, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the starting material methyl 2,4-dichloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be subjected to hydrodechlorination using zinc dust in solvents like isopropyl alcohol and ethanol .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous solvents. Green chemistry principles are increasingly being applied to develop eco-friendly synthetic routes. For example, the use of non-hazardous and renewable solvents such as ethanol and dimethyl sulfoxide (DMSO) has been explored .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using zinc dust and acetic acid under nitrogen atmosphere.
Substitution: Substitution reactions, such as halogenation and amidation, are common.
Common Reagents and Conditions
Oxidation: Oxone, DMF
Reduction: Zinc dust, acetic acid, ethanol
Substitution: Iodine, acetic acid
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is a precursor in the synthesis of drugs like ribociclib, which is used in cancer treatment.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, in medicinal applications, it acts as an inhibitor of cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A similar compound used as a CDK4/6 inhibitor in cancer treatment.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5-3-9-7(8(12)13)11-6(5)10-4/h2-3H,1H3,(H,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNUBWYXXWIHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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